molecular formula C11H21NO5S B12689381 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium CAS No. 94159-72-5

2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium

Katalognummer: B12689381
CAS-Nummer: 94159-72-5
Molekulargewicht: 279.36 g/mol
InChI-Schlüssel: ZWHWRTBPFOKFAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium is a chemical compound with the molecular formula C11H21NO5S and a molecular weight of 279.35314 g/mol . This compound is known for its unique structure, which includes a sulphonate group and an ammonium group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-3-hydroxypropylamine with acryloyl chloride to form the intermediate 2,2-dimethyl-3-((1-oxoallyl)oxy)propylamine. This intermediate is then reacted with 3-chloropropylsulfonic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium involves its interaction with molecular targets through its sulphonate and ammonium groups. These groups can form ionic bonds and hydrogen bonds with target molecules, facilitating various chemical and biological processes. The compound’s ability to undergo nucleophilic substitution also plays a role in its reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium include:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.

Eigenschaften

CAS-Nummer

94159-72-5

Molekularformel

C11H21NO5S

Molekulargewicht

279.36 g/mol

IUPAC-Name

3-[(2,2-dimethyl-3-prop-2-enoyloxypropyl)azaniumyl]propane-1-sulfonate

InChI

InChI=1S/C11H21NO5S/c1-4-10(13)17-9-11(2,3)8-12-6-5-7-18(14,15)16/h4,12H,1,5-9H2,2-3H3,(H,14,15,16)

InChI-Schlüssel

ZWHWRTBPFOKFAG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C[NH2+]CCCS(=O)(=O)[O-])COC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.